molecular formula C16H12N2O2S2 B2426386 (Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 489396-29-4

(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2426386
CAS No.: 489396-29-4
M. Wt: 328.4
InChI Key: YPBZASHWIZOPBB-ZROIWOOFSA-N
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Description

(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with methoxyphenyl and pyridinylmethylene groups.

Preparation Methods

The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring or the methoxyphenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or pyridinylmethylene groups, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

  • Medicine

Properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-20-13-4-2-3-12(10-13)18-15(19)14(22-16(18)21)9-11-5-7-17-8-6-11/h2-10H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBZASHWIZOPBB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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